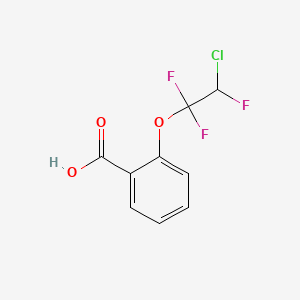
1,4-Butanediyl bis(cyanoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanediyl bis(cyanoacetate) is an organic compound with the molecular formula C10H12N2O4. It is a derivative of cyanoacetic acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of cyano and ester functional groups, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Butanediyl bis(cyanoacetate) can be synthesized through the reaction of 1,4-butanediol with cyanoacetic acid or its esters. The reaction typically involves the esterification of 1,4-butanediol with cyanoacetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,4-butanediyl bis(cyanoacetate) involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality 1,4-butanediyl bis(cyanoacetate) suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Butanediyl bis(cyanoacetate) undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The ester groups can undergo condensation reactions with amines or other nucleophiles to form amides or other condensation products.
Common Reagents and Conditions
Common reagents used in the reactions of 1,4-butanediyl bis(cyanoacetate) include amines, alcohols, and other nucleophiles. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux, depending on the specific reaction .
Major Products Formed
The major products formed from the reactions of 1,4-butanediyl bis(cyanoacetate) include substituted cyanoacetates, amides, and other condensation products. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
1,4-Butanediyl bis(cyanoacetate) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,4-butanediyl bis(cyanoacetate) involves its reactivity with nucleophiles due to the presence of cyano and ester functional groups. The cyano groups can undergo nucleophilic addition reactions, while the ester groups can participate in esterification and transesterification reactions. These reactions enable the compound to act as an intermediate in the synthesis of various complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: A primary alcohol used in the synthesis of polyurethanes and other polymers.
Cyanoacetic Acid: A precursor to cyanoacetates and other derivatives used in organic synthesis.
Ethyl Cyanoacetate: An ester used in the synthesis of various heterocyclic compounds.
Uniqueness
1,4-Butanediyl bis(cyanoacetate) is unique due to its dual functionality, combining the reactivity of both cyano and ester groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
42270-85-9 |
|---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
4-(2-cyanoacetyl)oxybutyl 2-cyanoacetate |
InChI |
InChI=1S/C10H12N2O4/c11-5-3-9(13)15-7-1-2-8-16-10(14)4-6-12/h1-4,7-8H2 |
InChI-Schlüssel |
PKRAUMGVQZMFDE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOC(=O)CC#N)COC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




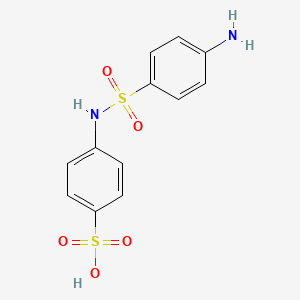
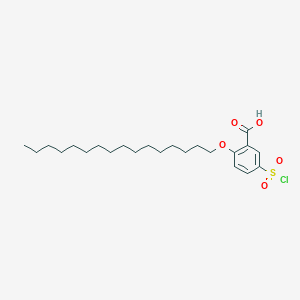

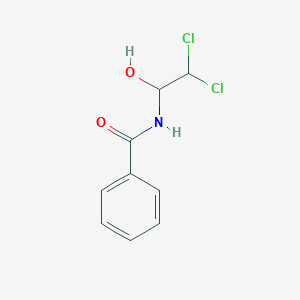

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)


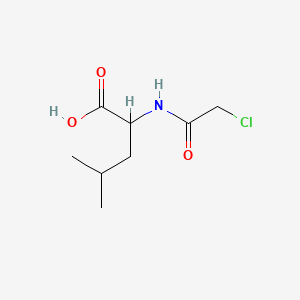
![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
